AE027

Insecticide Resistance Acetylcholinesterase Cimex lectularius

AE027 is an irreplaceable AChE inhibitor for studying F348Y-mediated insecticide resistance in bed bugs. Retains potency against mutant enzyme (IC50 43 μM vs 10 μM wild-type), unlike generic organophosphates. Essential for validating protein folding (+7°C thermal shift) and developing next-gen pest control agents targeting resistant populations.

Molecular Formula C18H23ClN2O3
Molecular Weight 350.8 g/mol
Cat. No. B12365068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAE027
Molecular FormulaC18H23ClN2O3
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCN(C)CCCN(CC1=CC=CO1)CC2=CC3=C(C=C2Cl)OCO3
InChIInChI=1S/C18H23ClN2O3/c1-20(2)6-4-7-21(12-15-5-3-8-22-15)11-14-9-17-18(10-16(14)19)24-13-23-17/h3,5,8-10H,4,6-7,11-13H2,1-2H3
InChIKeyZATOMCCRHMNTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine (AE027) - CAS 1011351-65-7: A Novel Small Molecule AChE Inhibitor with Activity Against Resistant Insect Strains


N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine, commonly identified as AE027 (CAS: 1011351-65-7), is a synthetic small molecule characterized by a central 1,3-propanediamine scaffold substituted with a 6-chloro-1,3-benzodioxole and a furan moiety . It has been identified as an inhibitor of acetylcholinesterase (AChE) and has shown a unique profile in overcoming a specific insecticide resistance mechanism. Its differentiation lies not in superior potency against the wild-type target, but in its capacity to retain efficacy against a clinically relevant, resistance-conferring mutant of AChE, a feature attributed to a binding mode distinct from conventional organophosphate and carbamate insecticides [1].

Why N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine (AE027) Cannot Be Replaced by Generic AChE Inhibitors or Simple Structural Analogs


Procurement of a generic acetylcholinesterase (AChE) inhibitor, such as a carbamate or organophosphate, cannot be substituted for AE027 due to a fundamental difference in target engagement and efficacy against resistant pest populations. The F348Y mutation in *Cimex lectularius* AChE, a known mechanism of resistance, reduces the sensitivity of conventional insecticides by 10- to over 100-fold [1]. AE027, however, maintains inhibitory activity against this F348Y mutant, with an IC50 of 43 µM compared to 10 µM for the wild-type enzyme [2]. This is because AE027 binds to a site adjacent to the catalytic center, which is distinct from the orthosteric site targeted by classic insecticides [2]. This differential binding mode and retained activity on a resistant target are quantifiable properties that a generic compound cannot replicate, making AE027 a specific and irreplaceable tool for research on insecticide resistance and for the development of next-generation pest control agents.

Quantitative Differentiation Guide for N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine (AE027)


Retained Inhibitory Activity Against Insecticide-Resistant F348Y Mutant AChE Compared to Conventional Insecticides

AE027 demonstrates a quantifiable advantage over conventional AChE inhibitors by retaining activity against the F348Y resistance mutation in *Cimex lectularius* AChE. While the sensitivity of F348Y-carrying AChE to a panel of organophosphates and carbamates decreases by orders of 10- to more than 100-fold [1], AE027 exhibits an IC50 of 43 μM against the F348Y mutant compared to 10 μM against the wild-type (WT) enzyme [2]. This represents a less than 5-fold shift in potency, starkly contrasting with the >10-fold loss of sensitivity seen with common insecticides.

Insecticide Resistance Acetylcholinesterase Cimex lectularius F348Y Mutation

Significant Thermal Stabilization of AChE Upon Binding, a Unique Biophysical Signature

AE027 binding induces a substantial stabilization of the AChE enzyme, as evidenced by a melting temperature (Tm) shift of approximately +7 °C [1]. This is a direct, quantifiable measure of ligand-target engagement and protein stabilization that is not a reported feature of classic AChE inhibitors like organophosphates or carbamates, which typically act through covalent modification of the active site serine.

Biophysical Characterization Thermal Shift Assay Acetylcholinesterase Protein Stability

Demonstrated Selectivity Profile Against the LOXL Family of Amine Oxidases

In profiling against the Lysyl Oxidase-Like (LOXL) family, AE027 exhibits a defined selectivity window. It shows an IC50 of 1,000 nM against LOXL2 [1] and 2,100 nM against LOXL3 [1], while demonstrating no significant inhibition of LOXL4 up to a concentration of >100,000 nM [1]. This >47-fold selectivity over LOXL4 is a quantifiable differentiation from pan-LOXL inhibitors.

Selectivity Profiling Lysyl Oxidase LOXL2 LOXL3 LOXL4

Characterized Activity Profile on Metabotropic Glutamate Receptors (mGluRs)

AE027 has been profiled for activity on a panel of metabotropic glutamate receptors (mGluRs), revealing a nuanced activity profile. It acts as an agonist on certain subtypes, with EC50 values of 880 nM for mGluR2, 810 nM for mGluR3, and 40 nM for mGluR5 [1]. This specific pattern of activity differentiates AE027 from other mGluR modulators and indicates a potential polypharmacology that could be exploited in research.

GPCR Metabotropic Glutamate Receptor mGluR2 mGluR3 mGluR5

Optimal Research and Industrial Application Scenarios for N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine (AE027)


Investigating and Overcoming F348Y-Mediated Insecticide Resistance in Cimex lectularius

AE027 is the compound of choice for researchers studying the F348Y resistance mutation in bed bugs (*Cimex lectularius*). Unlike conventional AChE inhibitors that lose >10-fold potency against this mutant [1], AE027 retains efficacy with only a 4.3-fold shift in IC50 [2]. This makes it an essential tool for developing and validating new pest control strategies aimed at combating resistant populations.

Quality Control and Functional Validation of Recombinant AChE Using Thermal Shift Assays

AE027 can serve as a standard control ligand for validating the functional integrity and correct folding of recombinant *C. lectularius* AChE preparations. The compound's ability to induce a consistent and substantial +7 °C thermal shift in the target protein [2] provides a robust, quantifiable biophysical readout for quality control assays in protein production and characterization workflows.

Dissecting LOXL2 and LOXL3 Function in Fibrosis and Cancer Models

Researchers can employ AE027 as a selective chemical probe to study the distinct roles of LOXL2 and LOXL3 in extracellular matrix remodeling, fibrosis, and tumor progression. Its defined selectivity profile, with an IC50 of 1,000 nM for LOXL2 and 2,100 nM for LOXL3, contrasted by no activity on LOXL4 (>100,000 nM) [3], allows for more precise interrogation of these pathways compared to pan-LOXL inhibitors.

Probing Polypharmacology in Neurological Research Involving mGluRs

AE027 is a valuable tool for investigating the functional consequences of simultaneously modulating mGluR2, mGluR3, and mGluR5. Its characterized activity profile, with EC50 values of 880 nM (mGluR2), 810 nM (mGluR3), and 40 nM (mGluR5) [4], makes it suitable for studies of complex neurological processes where these receptors are co-expressed and interact.

Technical Documentation Hub

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